

Application Notes: Determination of Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay

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Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B7809020

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Introduction

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of various samples, including biological fluids, cell lysates, and plant extracts.[1][2] This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a blue-green chromophore.[3][4] The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in its characteristic absorbance at 734 nm.[5] The antioxidant capacity of a sample is quantified by comparing this reduction to that of a standard antioxidant, Trolox, which is a water-soluble analog of vitamin E.[1][5] The results are expressed as Trolox Equivalents (TE). This method is versatile and can be applied to both hydrophilic and lipophilic samples.[5]

Principle of the Assay

The TEAC assay operates on the principle of a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism.[1] The assay involves two key steps:

- Generation of the ABTS•+ radical cation: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to produce the relatively stable blue-green ABTS•+ radical cation.[3] This radical has a strong absorbance spectrum with maxima around 415, 645, 734, and 815 nm.[6]

- Scavenging of the ABTS•+ radical by antioxidants: In the presence of an antioxidant, the ABTS•+ radical is reduced back to its colorless neutral form. This results in a decolorization of the solution, which is proportional to the concentration and potency of the antioxidants in the sample.[3] The change in absorbance is monitored spectrophotometrically, typically at 734 nm to minimize interference from sample color.[5][6]

The antioxidant capacity of the sample is then determined by comparing its effect on the ABTS•+ radical to that of a known concentration of Trolox.

Experimental Protocols

This section provides a detailed methodology for performing the TEAC assay. It is crucial to perform a new standard curve for each assay.[1]

Materials and Reagents

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate ($K_2S_2O_8$)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol
- 96-well microtiter plate
- Spectrophotometric microplate reader

Reagent Preparation

- 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water. Store in an amber bottle to protect from light.[3]
- 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[3]

- ABTS•+ Radical Cation Working Solution:
 - Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio (e.g., 5 mL of each).[3]
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[3][5]
 - Before use, dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. This is the adjusted ABTS•+ working solution.[3]

Trolox Standard Curve Preparation

A fresh Trolox standard curve should be prepared for each assay. The following table provides an example for preparing a series of Trolox standards.

Standard #	Volume of 1 mM Trolox (μL)	Volume of Solvent (μL)	Final Trolox Concentration (μM)
1	0	1000	0
2	5	995	5
3	10	990	10
4	20	980	20
5	40	960	40
6	60	940	60
7	80	920	80
8	100	900	100

Assay Procedure

- Add 20 μL of the prepared Trolox standards or samples to individual wells of a 96-well microtiter plate. It is recommended to run samples and standards in triplicate.

- Add 200 µL of the adjusted ABTS•+ working solution to each well.
- Incubate the plate at room temperature for 6 minutes. For some antioxidants, a longer incubation time may be necessary to reach a reaction endpoint.[7]
- Read the absorbance at 734 nm using a microplate reader.

Data Presentation and Calculation

The antioxidant activity can be expressed as the percentage of ABTS•+ inhibition.

Calculation of Percent Inhibition:

$$\% \text{ Inhibition} = [(\text{AbsControl} - \text{AbsSample}) / \text{AbsControl}] \times 100[3]$$

Where:

- AbsControl is the absorbance of the control (ABTS•+ solution with solvent).
- AbsSample is the absorbance of the reaction mixture with the sample or standard.

Trolox Standard Curve

Plot the percentage of inhibition or the absorbance values against the corresponding concentrations of the Trolox standards. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). A reliable standard curve should have an R^2 value greater than 0.98.[3]

Example Trolox Standard Curve Data

Trolox Concentration (μM)	Average Absorbance at 734 nm	% Inhibition
0	0.700	0
10	0.615	12.1
20	0.530	24.3
40	0.360	48.6
60	0.195	72.1
80	0.085	87.9
100	0.025	96.4

Calculating TEAC Value

The TEAC value of the sample is calculated using the linear regression equation derived from the Trolox standard curve.

$$\text{TEAC } (\mu\text{M}) = (\text{AbsSample} - c) / m$$

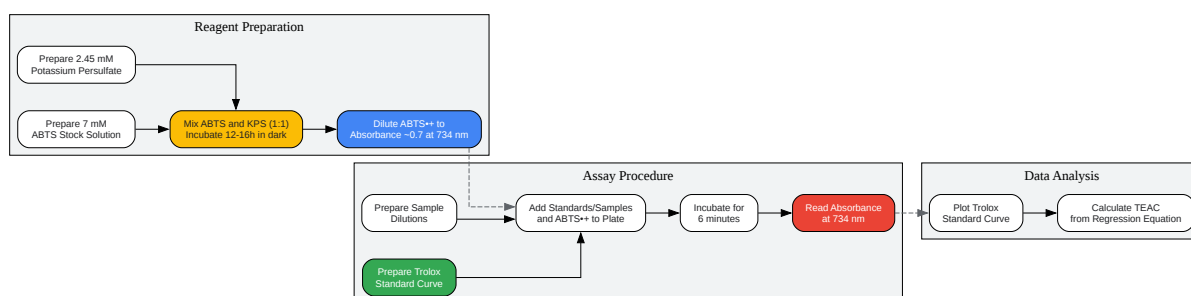
Where:

- AbsSample is the average absorbance of the sample.
- c is the y-intercept of the standard curve.
- m is the slope of the standard curve.

Remember to account for any dilution of the sample in the final calculation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the TEAC assay protocol.



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Caption: Experimental workflow for the ABTS-based TEAC assay.

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